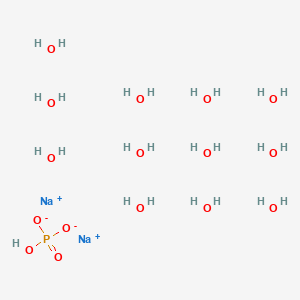
4,4,5,5,6,6,6-Heptafluorohexane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,5,5,6,6,6-Heptafluorohexane-1,2-diol (HHD) is a fluorinated compound with potential applications in pharmaceuticals, cosmetics, and other chemical industries. HHD is a colorless liquid with a molecular weight of 216.06 g/mol and a boiling point of 39.5 °C. It is a hydrophilic compound, and its chemical structure consists of two hydroxyl groups, two fluorine atoms, and seven carbon atoms. HHD has a variety of applications in the scientific community due to its unique properties. It can be used as a solvent, as a reactant in organic synthesis, and as a surfactant. In addition, HHD has potential applications in drug delivery, biocompatibility, and biodegradability.
Aplicaciones Científicas De Investigación
It’s worth noting that this compound has a molecular weight of 244.11 and a boiling point of 114/22mm . It’s also important to handle this substance with care as it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .
-
Fluoroimmunoassays : One compound, 4,4′′-Bis(4,4,5,5,6,6,6-heptafluoro-1,3-dioxohexyl)-o-terphenyl-4′-sulfonyl chloride (BHHCT), which contains the 4,4,5,5,6,6,6-heptafluoro-1,3-dioxohexyl group, is used as a sensitive label for time-resolved fluoroimmunoassays via the europium chelate . This application is in the field of biochemistry and immunology . The method involves using the compound as a ligand for TRF-complexes (with Eu3+) used for preparing Silica-Nanoparticles .
-
Synthesis of other compounds : The 4,4,5,5,6,6,6-heptafluoro-1,3-dioxohexyl group is also found in other compounds such as 1,3-Hexanedione, 4,4,5,5,6,6,6-heptafluoro-1-(2-thienyl)- . This suggests that it could be used in the synthesis of these and potentially other fluorinated compounds. This would be in the field of organic chemistry and synthetic chemistry .
-
Material Science : Fluorinated compounds are also used in material science for the creation of high-performance polymers . The unique properties of fluorine, such as its high electronegativity and small size, can impart beneficial properties to these materials. This would be in the field of material science and engineering .
-
Environmental Science : Fluorinated compounds can be used as tracers in environmental studies due to their stability and detectability . This would be in the field of environmental science .
-
Biochemical Research : Fluorinated compounds are often used in biochemical research, including as labels in biological assays . This would be in the field of biochemistry .
Propiedades
IUPAC Name |
4,4,5,5,6,6,6-heptafluorohexane-1,2-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F7O2/c7-4(8,1-3(15)2-14)5(9,10)6(11,12)13/h3,14-15H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGHXTGYWFGCELG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)O)C(C(C(F)(F)F)(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F7O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382048 |
Source


|
| Record name | 3-(Perfluoro-1-propyl)-1,2-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5,6,6,6-Heptafluorohexane-1,2-diol | |
CAS RN |
1992-91-2 |
Source


|
| Record name | 3-(Perfluoro-1-propyl)-1,2-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4,5,5,6,6,6-Heptafluorohexane-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














